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molecular formula C6H6O2 B1398090 1,3-Dihydroxybenzene-d6 CAS No. 70938-00-0

1,3-Dihydroxybenzene-d6

Cat. No. B1398090
M. Wt: 116.15 g/mol
InChI Key: GHMLBKRAJCXXBS-UDDMDDBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04849549

Procedure details

One commercial process, believed to be practiced by the Sumitomo Chemical Company, Ltd. is described in part by Suda et al. U.S. Pat. No. 3,953,521, British Patent Specification No. 921,557, Suda et al. U.S. Pat. No. 3,950,431, Suda et al. U.S. Pat. No. 3,923,908, Suda et al. U.S. Pat. No. 3,928,469, and Japanese Pat. No. 61-327 and Japanese Kokai No. 58-88357. The Sumitomo process involves the continuous production of m- and p-DHP by hydroperoxidation of m- and p-DIPB in liquid phase using an alkali catalyst, such as 10-20 vol % of a 2% sodium hydroxide (NaOH) solution at 95°-115° C. and air at a pressure within the range of atmospheric to 10 atmospheres. The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP). The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel. The DHP/HHP fraction, in the form of an aqueous solution containing sodium salts of DHP and HHP, is heated to 80° C. and extracted with methyl isobutyl ketone (MIBK) to recover DHP and HHP. The MIBK solution of DHP/HHP is then washed with an organic solvent to reduce the HHP content, and mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2) to decompose the DHP to either resorcinol or hydroquinone and acetone. The decomposition product is then neutralized with an aqueous ammonia solution, then distilled to obtain crude resorcinol or hydroquinone. Methods for purifying the crude resorcinol are described in Suda et al. U.S. Pat. Nos. 3,929,920; 3,911,030, and 3,969,420, and Japan Kokai No. 78-53626 and British Pat. No. 2,061,926 A.
[Compound]
Name
m- and p-DHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DHP HHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
HHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]1[CH2:8][O:7][CH:6]=[CH:5][CH2:4]1.OOO.[CH:12]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17](C(C)C)[CH:16]=1)(C)C.C1C[O:28]C=CC1.OOO.C(C1C=CC=C(C(C)C)C=1)(C)C>>[C:8]1([CH:3]=[CH:4][CH:5]=[C:6]([OH:7])[CH:12]=1)[OH:1].[C:20]1([CH:15]=[CH:16][C:17]([OH:28])=[CH:18][CH:19]=1)[OH:1] |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
m- and p-DHP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
DHP HHP
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC=COC1.OOO.C(C)(C)C1=CC(=CC=C1)C(C)C
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC=COC1
Name
HHP
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOO.C(C)(C)C1=CC(=CC=C1)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 95°-115° C.
EXTRACTION
Type
EXTRACTION
Details
The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP)
CUSTOM
Type
CUSTOM
Details
The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl isobutyl ketone (MIBK)
CUSTOM
Type
CUSTOM
Details
to recover DHP and HHP
WASH
Type
WASH
Details
The MIBK solution of DHP/HHP is then washed with an organic solvent
ADDITION
Type
ADDITION
Details
mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1
Name
Type
product
Smiles
C1(O)=CC=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04849549

Procedure details

One commercial process, believed to be practiced by the Sumitomo Chemical Company, Ltd. is described in part by Suda et al. U.S. Pat. No. 3,953,521, British Patent Specification No. 921,557, Suda et al. U.S. Pat. No. 3,950,431, Suda et al. U.S. Pat. No. 3,923,908, Suda et al. U.S. Pat. No. 3,928,469, and Japanese Pat. No. 61-327 and Japanese Kokai No. 58-88357. The Sumitomo process involves the continuous production of m- and p-DHP by hydroperoxidation of m- and p-DIPB in liquid phase using an alkali catalyst, such as 10-20 vol % of a 2% sodium hydroxide (NaOH) solution at 95°-115° C. and air at a pressure within the range of atmospheric to 10 atmospheres. The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP). The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel. The DHP/HHP fraction, in the form of an aqueous solution containing sodium salts of DHP and HHP, is heated to 80° C. and extracted with methyl isobutyl ketone (MIBK) to recover DHP and HHP. The MIBK solution of DHP/HHP is then washed with an organic solvent to reduce the HHP content, and mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2) to decompose the DHP to either resorcinol or hydroquinone and acetone. The decomposition product is then neutralized with an aqueous ammonia solution, then distilled to obtain crude resorcinol or hydroquinone. Methods for purifying the crude resorcinol are described in Suda et al. U.S. Pat. Nos. 3,929,920; 3,911,030, and 3,969,420, and Japan Kokai No. 78-53626 and British Pat. No. 2,061,926 A.
[Compound]
Name
m- and p-DHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DHP HHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
HHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]1[CH2:8][O:7][CH:6]=[CH:5][CH2:4]1.OOO.[CH:12]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17](C(C)C)[CH:16]=1)(C)C.C1C[O:28]C=CC1.OOO.C(C1C=CC=C(C(C)C)C=1)(C)C>>[C:8]1([CH:3]=[CH:4][CH:5]=[C:6]([OH:7])[CH:12]=1)[OH:1].[C:20]1([CH:15]=[CH:16][C:17]([OH:28])=[CH:18][CH:19]=1)[OH:1] |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
m- and p-DHP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
DHP HHP
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC=COC1.OOO.C(C)(C)C1=CC(=CC=C1)C(C)C
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC=COC1
Name
HHP
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOO.C(C)(C)C1=CC(=CC=C1)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 95°-115° C.
EXTRACTION
Type
EXTRACTION
Details
The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP)
CUSTOM
Type
CUSTOM
Details
The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl isobutyl ketone (MIBK)
CUSTOM
Type
CUSTOM
Details
to recover DHP and HHP
WASH
Type
WASH
Details
The MIBK solution of DHP/HHP is then washed with an organic solvent
ADDITION
Type
ADDITION
Details
mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1
Name
Type
product
Smiles
C1(O)=CC=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04849549

Procedure details

One commercial process, believed to be practiced by the Sumitomo Chemical Company, Ltd. is described in part by Suda et al. U.S. Pat. No. 3,953,521, British Patent Specification No. 921,557, Suda et al. U.S. Pat. No. 3,950,431, Suda et al. U.S. Pat. No. 3,923,908, Suda et al. U.S. Pat. No. 3,928,469, and Japanese Pat. No. 61-327 and Japanese Kokai No. 58-88357. The Sumitomo process involves the continuous production of m- and p-DHP by hydroperoxidation of m- and p-DIPB in liquid phase using an alkali catalyst, such as 10-20 vol % of a 2% sodium hydroxide (NaOH) solution at 95°-115° C. and air at a pressure within the range of atmospheric to 10 atmospheres. The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP). The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel. The DHP/HHP fraction, in the form of an aqueous solution containing sodium salts of DHP and HHP, is heated to 80° C. and extracted with methyl isobutyl ketone (MIBK) to recover DHP and HHP. The MIBK solution of DHP/HHP is then washed with an organic solvent to reduce the HHP content, and mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2) to decompose the DHP to either resorcinol or hydroquinone and acetone. The decomposition product is then neutralized with an aqueous ammonia solution, then distilled to obtain crude resorcinol or hydroquinone. Methods for purifying the crude resorcinol are described in Suda et al. U.S. Pat. Nos. 3,929,920; 3,911,030, and 3,969,420, and Japan Kokai No. 78-53626 and British Pat. No. 2,061,926 A.
[Compound]
Name
m- and p-DHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DHP HHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
HHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]1[CH2:8][O:7][CH:6]=[CH:5][CH2:4]1.OOO.[CH:12]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17](C(C)C)[CH:16]=1)(C)C.C1C[O:28]C=CC1.OOO.C(C1C=CC=C(C(C)C)C=1)(C)C>>[C:8]1([CH:3]=[CH:4][CH:5]=[C:6]([OH:7])[CH:12]=1)[OH:1].[C:20]1([CH:15]=[CH:16][C:17]([OH:28])=[CH:18][CH:19]=1)[OH:1] |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
m- and p-DHP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
DHP HHP
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC=COC1.OOO.C(C)(C)C1=CC(=CC=C1)C(C)C
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC=COC1
Name
HHP
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOO.C(C)(C)C1=CC(=CC=C1)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 95°-115° C.
EXTRACTION
Type
EXTRACTION
Details
The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP)
CUSTOM
Type
CUSTOM
Details
The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl isobutyl ketone (MIBK)
CUSTOM
Type
CUSTOM
Details
to recover DHP and HHP
WASH
Type
WASH
Details
The MIBK solution of DHP/HHP is then washed with an organic solvent
ADDITION
Type
ADDITION
Details
mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1
Name
Type
product
Smiles
C1(O)=CC=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04849549

Procedure details

One commercial process, believed to be practiced by the Sumitomo Chemical Company, Ltd. is described in part by Suda et al. U.S. Pat. No. 3,953,521, British Patent Specification No. 921,557, Suda et al. U.S. Pat. No. 3,950,431, Suda et al. U.S. Pat. No. 3,923,908, Suda et al. U.S. Pat. No. 3,928,469, and Japanese Pat. No. 61-327 and Japanese Kokai No. 58-88357. The Sumitomo process involves the continuous production of m- and p-DHP by hydroperoxidation of m- and p-DIPB in liquid phase using an alkali catalyst, such as 10-20 vol % of a 2% sodium hydroxide (NaOH) solution at 95°-115° C. and air at a pressure within the range of atmospheric to 10 atmospheres. The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP). The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel. The DHP/HHP fraction, in the form of an aqueous solution containing sodium salts of DHP and HHP, is heated to 80° C. and extracted with methyl isobutyl ketone (MIBK) to recover DHP and HHP. The MIBK solution of DHP/HHP is then washed with an organic solvent to reduce the HHP content, and mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2) to decompose the DHP to either resorcinol or hydroquinone and acetone. The decomposition product is then neutralized with an aqueous ammonia solution, then distilled to obtain crude resorcinol or hydroquinone. Methods for purifying the crude resorcinol are described in Suda et al. U.S. Pat. Nos. 3,929,920; 3,911,030, and 3,969,420, and Japan Kokai No. 78-53626 and British Pat. No. 2,061,926 A.
[Compound]
Name
m- and p-DHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DHP HHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
HHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]1[CH2:8][O:7][CH:6]=[CH:5][CH2:4]1.OOO.[CH:12]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17](C(C)C)[CH:16]=1)(C)C.C1C[O:28]C=CC1.OOO.C(C1C=CC=C(C(C)C)C=1)(C)C>>[C:8]1([CH:3]=[CH:4][CH:5]=[C:6]([OH:7])[CH:12]=1)[OH:1].[C:20]1([CH:15]=[CH:16][C:17]([OH:28])=[CH:18][CH:19]=1)[OH:1] |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
m- and p-DHP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
DHP HHP
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC=COC1.OOO.C(C)(C)C1=CC(=CC=C1)C(C)C
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC=COC1
Name
HHP
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOO.C(C)(C)C1=CC(=CC=C1)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 95°-115° C.
EXTRACTION
Type
EXTRACTION
Details
The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP)
CUSTOM
Type
CUSTOM
Details
The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl isobutyl ketone (MIBK)
CUSTOM
Type
CUSTOM
Details
to recover DHP and HHP
WASH
Type
WASH
Details
The MIBK solution of DHP/HHP is then washed with an organic solvent
ADDITION
Type
ADDITION
Details
mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1
Name
Type
product
Smiles
C1(O)=CC=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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